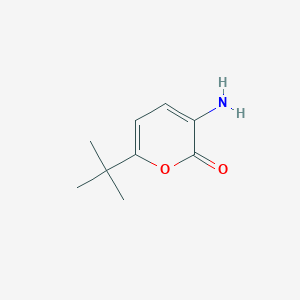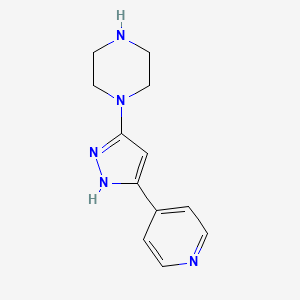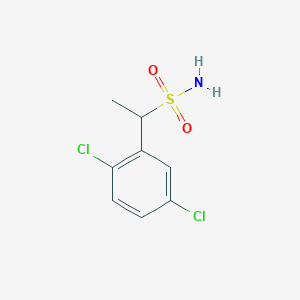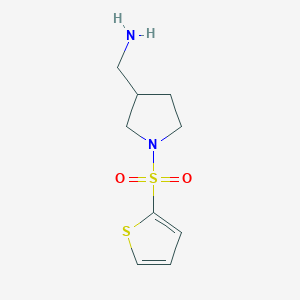
1-Bromo-4-(2-bromoethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromoethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a 2-bromoethyl group at the fourth position, and a methyl group at the second position
Preparation Methods
The synthesis of 1-Bromo-4-(2-bromoethyl)-2-methylbenzene typically involves the bromination of 4-(2-bromoethyl)-2-methylbenzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-4-(2-bromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-4-(2-bromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the construction of various chemical compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromoethyl)-2-methylbenzene involves its interaction with molecular targets through its bromine atoms and the benzene ring. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
1-Bromo-4-(2-bromoethyl)-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-(2-bromoethyl)benzene: Lacks the methyl group at the second position, which can affect its reactivity and physical properties.
1-Bromo-4-(2-chloroethyl)-2-methylbenzene: The presence of a chlorine atom instead of a bromine atom can lead to differences in reactivity and stability.
1-Bromo-4-(2-bromoethyl)-2-ethylbenzene: The substitution of a methyl group with an ethyl group can influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-4-(2-bromoethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PUZRBJSCTKUUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)







